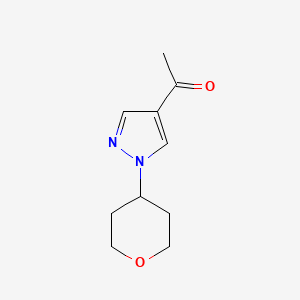

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one

Descripción general

Descripción

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .

Mode of Action

In organic synthetic transformations, the keto carbonyl group in this compound can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of cell biology detection reagents , which suggests it may play a role in various biochemical pathways depending on the specific context of its use.

Result of Action

Given its use in the synthesis of cell biology detection reagents , it’s likely that this compound could have diverse effects depending on the specific context of its use.

Action Environment

It’s known that this compound has a boiling point of 90-94℃/15mm and should be stored at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.

Análisis Bioquímico

Biochemical Properties

1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with enzymes such as acid phosphatase, which non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This interaction is crucial for studying the production, transport, and recycling of phosphate, as well as metabolic and energy processes.

Cellular Effects

The compound this compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acid phosphatase, which plays a role in phosphate metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with acid phosphatase is a prime example, where it catalyzes the hydrolysis of phosphoric acid esters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acid phosphatase, which catalyzes the hydrolysis of phosphoric acid esters. This interaction affects metabolic flux and metabolite levels, playing a crucial role in phosphate metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes .

Actividad Biológica

1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one, also known by its CAS number 1190380-49-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H13N3O

- Molecular Weight : 167.21 g/mol

- Purity : >96%

- Physical Form : Light-red to brown solid

- Melting Point : 105–107 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor in multiple pathways, particularly related to cancer and fibrosis.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For example, one derivative was shown to inhibit the ALK5 receptor (a key player in TGF-β signaling) with an IC50 value of 25 nM, indicating potent activity against tumor growth in vivo models without notable toxicity .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cellular signaling pathways. The inhibition of ALK5 leads to reduced cell proliferation and survival in cancerous tissues, making it a target for therapeutic intervention in malignancies .

Study 1: ALK5 Inhibition

A study conducted on a series of pyrazole derivatives, including this compound, found that these compounds effectively inhibited ALK5 autophosphorylation. The most potent compound (8h) showed an IC50 value of 25 nM and was able to induce tumor growth inhibition in xenograft models with minimal side effects .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhanced cytotoxic activity .

Data Table: Biological Activities

| Activity Type | Compound Derivative | IC50 Value (nM) | Cell Line Tested |

|---|---|---|---|

| ALK5 Inhibition | 8h | 25 | NIH3T3 |

| Cytotoxicity | 1-(tetrahydro...) | <100 | A431 |

| Cytotoxicity | 1-(tetrahydro...) | <100 | Jurkat |

Propiedades

IUPAC Name |

1-[1-(oxan-4-yl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(13)9-6-11-12(7-9)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPHAIRLZTXJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.